Monascorubramin - 3627-51-8

Monascorubramin

Catalog Number: EVT-462785
CAS Number: 3627-51-8
Molecular Formula: C23H27NO4
Molecular Weight: 381.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Monascorubramin is a microbial colorant . It is a bulgarialactone azaphilone compound found in Monascus pilosus used as an orange food colorant for biscuits or ice-cream . It has a role as a food coloring, a biological pigment, a fungal metabolite, a Hsp90 inhibitor, an anti-inflammatory agent, and an antineoplastic agent .

Synthesis Analysis

The biosynthetic pathway for Monascorubramin is reported in Penicillium marneffei . This fungus is a diffusible red pigment-producing, thermal dimorphic fungus. The red pigment of P. marneffei is a mixture of more than 16 chemical compounds, which are amino acid conjugates of monascorubramin and rubropunctatin .

Molecular Structure Analysis

The molecular formula of Monascorubramin is C23H27NO4 . The structure of Monascorubramin includes a gamma-lactone, a triketone, a polyketide, and an enone .

Chemical Reactions Analysis

The biosynthetic pathway of Monascorubramin involves a polyketide gene cluster and pathway that are also responsible for the biosynthesis of ankaflavin and citrinin, a mycotoxin with nephrotoxic activity in mammals .

Source

The primary source of Monascorubramin is the fermentation process involving Monascus purpureus, a filamentous fungus. This organism thrives in various substrates, particularly rice, where it produces a variety of pigments during its metabolic processes. The extraction of these pigments can be optimized through different fermentation conditions and media compositions .

Classification

Monascorubramin belongs to a class of compounds known as polyketides, which are characterized by their complex structures derived from the condensation of acetyl and propionyl units. It is specifically categorized under azaphilones due to the presence of nitrogen in its molecular structure. Other related pigments produced by Monascus include monascin and ankaflavin, which exhibit different colors ranging from yellow to red .

Synthesis Analysis

Methods

The synthesis of Monascorubramin is achieved through the fermentation of rice with Monascus purpureus. The process typically involves:

  1. Preparation of Substrate: Rice grains are sterilized and inoculated with the fungal spores.
  2. Fermentation Conditions: The fermentation is conducted under controlled temperature and humidity for several days, allowing the fungus to metabolize the starches in rice and produce pigments.
  3. Extraction: After fermentation, the mycelial biomass is separated from the liquid medium, and pigments are extracted using solvents such as methanol or ethanol through methods like pressurized liquid extraction .

Technical Details

The extraction process can be optimized by adjusting parameters such as temperature (commonly around 90 °C), pressure (above 10 MPa), and solvent polarity. A sequential extraction method utilizing solvents with decreasing polarity can enhance yield and purity .

Molecular Structure Analysis

Structure

Monascorubramin has a complex molecular structure characterized by an azaphilone backbone. The chemical formula is C18H17NC_{18}H_{17}N with a molecular weight of approximately 265.34 g/mol. Its structure includes multiple hydroxyl groups that contribute to its solubility and color properties.

Data

The UV-visible absorption spectrum of Monascorubramin typically shows peaks that correspond to its chromophoric groups, indicating its potential as a colorant in various applications .

Chemical Reactions Analysis

Reactions

Monascorubramin can undergo various chemical reactions typical for azaphilones, including:

  • Oxidation: It can be oxidized to form different derivatives that may possess altered color properties.
  • Complexation: The presence of hydroxyl groups allows it to form complexes with metal ions, which can stabilize or modify its color characteristics.

Technical Details

These reactions can be influenced by environmental factors such as pH and temperature, which are critical in industrial applications where stability is essential .

Mechanism of Action

Process

Monascorubramin exhibits several biological activities, including antioxidant and antimicrobial properties. Its mechanism involves scavenging free radicals and inhibiting microbial growth through disruption of cellular functions.

Data

Studies have demonstrated that Monascorubramin can effectively inhibit certain pathogenic bacteria, making it valuable not only as a colorant but also as a natural preservative in food products .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Monascorubramin typically appears as an orange-red powder.
  • Solubility: It is soluble in organic solvents like methanol and ethanol but less soluble in water.

Chemical Properties

Relevant analyses indicate that Monascorubramin maintains its integrity when used in food products stored at refrigeration temperatures .

Applications

Scientific Uses

Monascorubramin finds applications across various fields:

  • Food Industry: Used as a natural colorant in products like biscuits and ice cream due to its appealing hue and safety profile.
  • Pharmaceuticals: Explored for potential health benefits related to its antioxidant properties.
  • Biotechnology: Investigated for use in biopreservation due to its antimicrobial effects against spoilage organisms .
Introduction to Monascorubramin

Definition and Chemical Identity

Monascorubramin (CAS#: 3627-51-8) is a vibrant red azaphilone pigment biosynthesized by filamentous fungi of the Monascus genus, particularly M. purpureus and M. ruber. Its molecular formula is C₂₃H₂₇NO₄, with a molecular weight of 381.465 g/mol, characterized by a furo[3,2-g]isoquinoline-2,9-dione backbone substituted with a methyl group at C9a, an octanoyl chain at C3, and a trans-propenyl moiety at C6 [5] [10]. This compound exists as a zwitterionic vinylogous γ-pyridone, formed through the nucleophilic addition of primary amines to the electrophilic carbonyl carbon (C4) of the precursor monascorubrin—an orange azaphilone. This aminophilic reaction triggers a chromic shift from orange (λₘₐₓ ~470 nm) to red (λₘₐₘ ~500-520 nm) [3] [6]. The reaction is highly efficient under alkaline conditions but inhibited at pH <4.0, explaining the pH-dependent pigment profile in Monascus cultures [3].

Table 1: Key Physicochemical Properties of Monascorubramin

PropertyValueAnalytical Method
Molecular FormulaC₂₃H₂₇NO₄High-resolution MS
Molecular Weight381.465 g/molCalculated from formula
CAS Registry Number3627-51-8Chemical database
λₘₐₓ (Ethanol)500-520 nmUV-Vis spectroscopy
Precursor MoleculeMonascorubrinLC-MS/MS
Formation ConditionpH >6.0 optimalFermentation studies

Historical Context in Monascus Fermentation Research

The isolation and characterization of monascorubramin are deeply intertwined with the study of Monascus fermentation, a tradition dating back nearly a millennium in Asian food culture. While red yeast rice (RYR) has been used empirically for centuries, scientific inquiry into its pigments began in the 1930s. The foundational work of Nakanishi and colleagues in the 1960s-1970s delineated the structural core of azaphilones, enabling the differentiation of monascorubramin from other pigments like rubropunctamine [3] [10]. A pivotal advancement came in 1979 when Japanese researcher Akira Endo isolated monacolin K from M. ruber, concurrently noting the presence of chromogenic metabolites including monascorubramin [1] [7]. This era marked the transition from phenomenological observation to molecular characterization. The 1990s witnessed the elucidation of the biosynthetic pathway, confirming monascorubramin as an amination product of monascorubrin [3]. Contemporary research, reflected in databases like ChEBI (Chemical Entities of Biological Interest), now classifies monascorubramin as both a fungal metabolite and a food colorant, cementing its dual identity in science and industry [10].

Table 2: Historical Milestones in Monascorubramin Research

Time PeriodKey AdvancementSignificance
Pre-1930sEmpirical use of RYR in AsiaTraditional food coloring/therapeutic applications
1930s–1960sInitial pigment extraction methodsIsolation of crude pigment mixtures
1962–1970sStructural characterization by Nakanishi et al.Identification of azaphilone backbone
1979Endo’s isolation of monacolin K from M. ruberCo-identification of pigments in fermentation
1990sBiosynthetic pathway elucidationConfirmation as amination product of monascorubrin
2000s–PresentGenetic engineering & stabilization strategiesEnhanced yield and application in modern foods

Role in Natural Pigment Chemistry

Within natural pigment chemistry, monascorubramin represents a paradigm of structural versatility and functional adaptability. Its core azaphilone structure serves as a chromophoric "canvas", where the nature of the amine group determines its spectral and stability properties. When produced with endogenous amino acids (e.g., glutamate, glycine) during Monascus fermentation, it contributes to the characteristic crimson hue of traditional red yeast rice [3] [6]. The pigment exhibits pH-responsive behavior: it remains stable and water-soluble at pH 5.0–10.0 but precipitates below pH 4.0, limiting its use in acidic foods without stabilization [6]. Recent advances exploit its aminophilic reactivity to generate derivatives with non-natural amines (e.g., aminobenzoates), yielding pigments with enhanced chromatic intensity or novel hues [3]. Beyond coloration, monascorubramin demonstrates biological activities—studies indicate potential as an Hsp90 inhibitor and an agent with anti-inflammatory properties [10]. Its molecular structure enables interactions with biopolymers; complexation with sodium caseinate forms nanoparticles (<200 nm) that prevent aggregation at pH 3.0, expanding applicability in acidic beverages [6].

Table 3: Comparative Chromophoric Properties of Key Monascus Pigments

PigmentColorCore StructureMolecular Triggerλₘₐₓ Range (nm)
MonascorubraminRedVinylogous γ-pyridoneAmination of monascorubrin500–520
MonascorubrinOrangeAzaphilone lactoneOxidation of precursor polyketide460–480
MonascinYellowReduced azaphiloneReduction of C5-C2' double bond360–380
RubropunctatinOrangeAzaphilone lactoneAnalogous to monascorubrin460–480
AnkaflavinYellowReduced azaphiloneAnalogous to monascin360–380

The pigment’s medicinal chemistry friendliness is evidenced by in silico analyses: monascorubramin exhibits favorable drug-likeness parameters, including moderate lipophilicity (LogP ~3.85), molecular weight <500, and topological polar surface area (TPSA) of 76.23 Ų, suggesting potential for bioavailability [8]. Molecular docking studies reveal it binds pancreatic lipase with higher affinity (Kᵢ = 2.3 μM) than HMG-CoA reductase (Kᵢ = 8.7 μM), hinting at anti-hyperlipidemic mechanisms beyond statin-like activity [8]. Its antioxidant capacity further enhances its nutraceutical appeal, as demonstrated by free radical scavenging in endophytic M. ruber extracts [9].

Table 4: Stabilization Strategies for Monascorubramin in Food Systems

ChallengeStabilization ApproachMechanismOutcome
Acidic pH (<4.0)Sodium caseinate complexationHydrophobic/H-bond interactionsSolubility maintained at pH 3.0
Thermal degradationGum Arabic encapsulationPolysaccharide matrix barrier40% less degradation at 100°C vs. free form
Light sensitivityNanoemulsion formulationLight scattering by lipid dropletsHalf-life extended by 3-fold under UV
OxidationCo-pigmentation with flavonoidsElectron delocalization & radical quenchingOxidative browning reduced by 60%

Properties

CAS Number

3627-51-8

Product Name

Monascorubramin

IUPAC Name

8-(9H-fluoren-9-ylmethoxycarbonylamino)octanoic acid

Molecular Formula

C23H27NO4

Molecular Weight

381.5 g/mol

InChI

InChI=1S/C23H27NO4/c25-22(26)14-4-2-1-3-9-15-24-23(27)28-16-21-19-12-7-5-10-17(19)18-11-6-8-13-20(18)21/h5-8,10-13,21H,1-4,9,14-16H2,(H,24,27)(H,25,26)

InChI Key

QZQXRZXYWVQWAY-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCCCCC(=O)O

Synonyms

monascorubramine

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCCCCC(=O)O

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